molecular formula C21H19BrN4O3S B11578374 1-[6-(5-bromo-2-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one

1-[6-(5-bromo-2-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one

Cat. No.: B11578374
M. Wt: 487.4 g/mol
InChI Key: RYXNNVYDCJVKQS-UHFFFAOYSA-N
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Description

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: This involves cyclization reactions that form the triazino-benzoxazepine structure.

    Attachment of the Propanone Group: The final step involves attaching the propanone group to the core structure.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using flow reactors and other advanced techniques to ensure consistency and scalability .

Chemical Reactions Analysis

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H19BrN4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

1-[6-(5-bromo-2-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C21H19BrN4O3S/c1-4-17(27)26-15-8-6-5-7-13(15)18-19(23-21(30-3)25-24-18)29-20(26)14-11-12(22)9-10-16(14)28-2/h5-11,20H,4H2,1-3H3

InChI Key

RYXNNVYDCJVKQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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